1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one
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Overview
Description
1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one is an organic compound that features a nitrobenzoyl group attached to a phenyl ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one typically involves the nitration of a benzoyl precursor followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the benzoyl ring, which is then subjected to acylation to form the final product. Common reagents used in these reactions include nitric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 1-[2-(2-Aminobenzoyl)phenyl]ethanol.
Substitution: Formation of substituted nitrobenzoyl derivatives.
Scientific Research Applications
1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one: Similar structure but with a hydroxy group instead of a nitro group.
1-[2-(2-Aminobenzoyl)phenyl]ethan-1-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in various redox reactions, making this compound versatile in synthetic and research applications .
Properties
CAS No. |
113988-38-8 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-[2-(2-nitrobenzoyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11NO4/c1-10(17)11-6-2-3-7-12(11)15(18)13-8-4-5-9-14(13)16(19)20/h2-9H,1H3 |
InChI Key |
XZQLBOSEQQYRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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